Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
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Overview
Description
Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multiple steps. One common approach is to start with the preparation of the purine derivative, followed by the introduction of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
- Ethyl 2-ethoxy-4-[2-[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Uniqueness
Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c1-4-31-18(28)12-5-7-13(8-6-12)23-9-10-24-15-16(21-19(23)24)22(2)20(29)25(17(15)27)11-14(26)30-3/h5-8H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXIWZUGNUYWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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